N1-(2,4-difluorophenyl)-N2-methyloxalamide
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Overview
Description
N1-(2,4-difluorophenyl)-N2-methyloxalamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an oxalamide functional group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-methyloxalamide typically involves the condensation reaction of 2,4-difluoroaniline with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-methyloxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.
Scientific Research Applications
N1-(2,4-difluorophenyl)-N2-methyloxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N1-(2,4-difluorophenyl)-N2-methyloxalamide exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N1-(2,4-difluorophenyl)acetamide
Uniqueness
N1-(2,4-difluorophenyl)-N2-methyloxalamide is unique due to the presence of both an oxalamide group and two fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c1-12-8(14)9(15)13-7-3-2-5(10)4-6(7)11/h2-4H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZDLWOHDXMYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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